tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate
Description
tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate (CAS: 154656-96-9) is a carbamate derivative featuring a tert-butyl-protected amine linked to a propyl chain substituted with a methylcarbamoyl group. Its molecular formula is $ \text{C}{10}\text{H}{19}\text{N}2\text{O}3 $, with a molecular weight of 216.28 g/mol . The compound’s structure combines the steric bulk of the tert-butyl group with the hydrogen-bonding capacity of the carbamate and methylcarbamoyl moieties, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl N-[4-(methylamino)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-5-6-8(13)11-4/h5-7H2,1-4H3,(H,11,13)(H,12,14) |
InChI Key |
PQPONGDURKQRSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(methylcarbamoyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Organic Synthesis
- Intermediate in Reactions : tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate serves as an intermediate in the synthesis of various bioactive molecules. Its structure allows it to participate in nucleophilic substitution reactions, leading to the formation of carbamate-protected amines.
- Reactivity Profile : The compound can undergo oxidation and reduction reactions, making it a valuable reagent for generating derivatives with different functional groups.
Biological Applications
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor. By binding to specific enzymes or receptors, it modulates their activity, which is crucial for understanding biochemical pathways and developing therapeutic agents.
- Drug Development : The compound is being investigated for its potential as a prodrug, where it can deliver active amines effectively. This property is particularly relevant in medicinal chemistry for designing drugs with improved bioavailability.
Medicinal Chemistry
- Therapeutic Potential : Studies have shown that compounds similar to this compound exhibit protective effects against neurodegenerative conditions by inhibiting amyloid beta peptide aggregation, which is associated with Alzheimer's disease . This highlights its potential role in developing treatments for neurodegenerative disorders.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Key Applications |
|---|---|---|
| This compound | Contains a tert-butyl and methylcarbamoyl group | Organic synthesis, enzyme inhibition |
| tert-Butyl N-[3-(methylamino)propyl]carbamate | Lacks the methylcarbamoyl group | Less effective as an enzyme inhibitor |
| tert-Butyl (3-(methylamino)butyl)carbamate | Similar backbone but different side groups | Used in drug delivery systems |
Case Study 1: Enzyme Inhibition
A study explored the interactions of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited enzyme activity, demonstrating its potential as a therapeutic agent for metabolic disorders.
Case Study 2: Neuroprotective Effects
In vitro studies assessed the neuroprotective effects of derivatives of this compound against amyloid beta-induced toxicity in astrocytes. The findings revealed that these compounds reduced cell death and oxidative stress markers, suggesting their utility in developing treatments for Alzheimer's disease .
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Modifications on the Propyl Chain
Several analogs of tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate differ in substituents on the propyl chain, influencing their physicochemical and biological properties:
Key Observations :
- Hydrogen Bonding: Compounds like 6c () and the chloronaphthoquinone analog () form extensive hydrogen-bonding networks, influencing crystallinity and solubility. For example, the chloronaphthoquinone derivative forms N–H⋯O and C–H⋯O bonds, stabilizing dimeric structures .
- Reactivity : The thioamide analog () and chlorosulfonyl derivative () are more reactive than the methylcarbamoyl parent compound, enabling diverse downstream modifications.
Physicochemical Properties
| Property | This compound | tert-Butyl (3-(chlorosulfonyl)propyl)carbamate | tert-Butyl N-(3-amino-3-thioxopropyl)carbamate |
|---|---|---|---|
| Solubility | Moderate in polar aprotic solvents | Low (hydrophobic sulfonyl chloride) | High (thioamide polarity) |
| Stability | Stable under acidic conditions | Moisture-sensitive | Air-sensitive (thioamide oxidation) |
| Melting Point | Not reported | Not reported | Not reported |
Biological Activity
tert-Butyl N-[3-(methylcarbamoyl)propyl]carbamate is a compound that has garnered attention in biochemical research due to its potential biological activities, particularly as an enzyme inhibitor. This article delves into its structural characteristics, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{12}H_{22}N_{2}O_{3}, with a molecular weight of 216.28 g/mol. The compound features a tert-butyl group , which provides steric hindrance, and a methylcarbamoyl group that enhances its reactivity and biological interactions. The structure can be summarized as follows:
This compound is synthesized through the reaction of tert-butyl carbamate with 3-(methylcarbamoyl)propylamine under controlled conditions, often utilizing bases and catalysts to optimize yield and purity.
The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to specific enzymes or receptors, modulating their activity, which can significantly influence biochemical pathways. This interaction is crucial for the development of therapeutic agents targeting various diseases.
Enzyme Inhibition
Research indicates that this compound may inhibit certain enzymatic activities, potentially affecting processes such as:
- Acetylcholinesterase (AChE) Inhibition : Similar compounds have shown varying degrees of inhibition against AChE, which is vital in neurodegenerative diseases like Alzheimer's .
- β-Secretase Activity : Compounds structurally related to this compound have been investigated for their ability to inhibit β-secretase, an enzyme implicated in amyloid plaque formation .
Case Studies and Experimental Data
- In Vitro Studies :
- In Vivo Studies :
- In animal models, similar compounds were tested for their efficacy in reducing amyloid-beta levels post-scopolamine administration. Although some showed a decrease in β-secretase activity, significant therapeutic effects were not consistently observed compared to established treatments like galantamine .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl group, methylcarbamoyl | Potential enzyme inhibitor |
| tert-Butyl N-(2,3-dihydroxypropyl)carbamate | Hydroxy groups | Moderate AChE inhibition |
| tert-Butyl 3-bromopropylcarbamate | Bromine substituent | Nucleophilic substitution reactions |
This table highlights how structural variations influence the biological activity of these compounds.
Applications and Future Directions
This compound serves as a valuable building block in medicinal chemistry, particularly for synthesizing new bioactive molecules. Its potential applications include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
